molecular formula C26H24N4O5 B1680292 Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate CAS No. 947620-48-6

Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate

Cat. No.: B1680292
CAS No.: 947620-48-6
M. Wt: 472.5 g/mol
InChI Key: BBTFKAOFCSOZMB-UHFFFAOYSA-N
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Description

  • E-6005, chemically known as Lotamilast (RVT-501), is a selective phosphodiesterase 4 (PDE4) inhibitor.
  • Its chemical structure is represented as follows: .
  • PDE4 inhibitors play a crucial role in modulating intracellular cyclic AMP (cAMP) levels, which affect various cellular processes.
  • Preparation Methods

    • Synthetic routes for E-6005 are not widely documented, but it is typically synthesized through organic chemistry methods.
    • Industrial production methods may involve large-scale chemical synthesis, purification, and formulation.
  • Chemical Reactions Analysis

    • E-6005 undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are specific to the synthetic route employed.
    • Major products formed from these reactions would depend on the specific reaction type.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    • E-6005’s uniqueness lies in its selectivity for PDE4.
    • Similar compounds include other PDE inhibitors (e.g., roflumilast) and immunomodulatory agents (e.g., corticosteroids).

    Properties

    IUPAC Name

    methyl 4-[[3-[6,7-dimethoxy-2-(methylamino)quinazolin-4-yl]phenyl]carbamoyl]benzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H24N4O5/c1-27-26-29-20-14-22(34-3)21(33-2)13-19(20)23(30-26)17-6-5-7-18(12-17)28-24(31)15-8-10-16(11-9-15)25(32)35-4/h5-14H,1-4H3,(H,28,31)(H,27,29,30)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BBTFKAOFCSOZMB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNC1=NC2=CC(=C(C=C2C(=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)OC)OC)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H24N4O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    472.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    947620-48-6
    Record name Lotamilast [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947620486
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name E-6005
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12776
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name LOTAMILAST
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO043KKB9C
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate
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    Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate
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    Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate
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    Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate
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    Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate
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    Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate
    Customer
    Q & A

    A: E6005 (Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate) is a potent and selective inhibitor of phosphodiesterase 4 (PDE4) []. PDE4 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial intracellular messenger involved in regulating inflammatory responses [, ]. By inhibiting PDE4, E6005 increases intracellular cAMP levels, leading to the suppression of inflammatory mediators like cytokines and adhesion molecules [, ].

    A: E6005's PDE4 inhibition exerts both anti-inflammatory and antipruritic effects, crucial for managing atopic dermatitis (AD). This is achieved by suppressing the production of pro-inflammatory cytokines and adhesion molecules []. Additionally, E6005 has been shown to attenuate the depolarization of C-fibers, sensory nerves associated with the itch sensation, contributing to its antipruritic effects [].

    A: While its anti-inflammatory action plays a role, research suggests E6005 also directly impacts itch pathways. In a mouse model of chronic atopy-like dermatitis, topical E6005 reduced spontaneous hind-paw scratching (an itch response) and cutaneous nerve activity independent of a change in inflammation levels []. This indicates a direct effect on sensory nerves involved in itch signaling.

    A: Yes, E6005 exhibits potent and selective inhibition of human PDE4 activity with an IC50 value of 2.8 nM []. This selectivity is crucial for minimizing off-target effects and potentially reducing side effects associated with broader PDE inhibition.

    ANone: While the provided research excerpts don't explicitly state the molecular formula and weight of E6005, they can be readily determined from its chemical name (this compound). The molecular formula is C26H26N4O5, and the molecular weight is 474.52 g/mol.

    A: Yes, E6005 has been studied in both adult and pediatric populations with atopic dermatitis. These were randomized, vehicle-controlled trials that assessed its safety and efficacy. [, ]. The results suggest that topical E6005 is safe and well-tolerated in both adults and children [, ].

    A: In adult trials, a 4-week application of topical E6005 twice daily showed trends toward improvement in various clinical scores, including the Eczema Area and Severity Index (EASI) and the Severity Scoring Atopic Dermatitis (SCORAD) []. In a 12-week trial, statistically significant reductions from baseline were observed in EASI, SCORAD-objective, and SCORAD-C scores [].

    A: Topical application targets E6005 directly to the site of inflammation in the skin, potentially maximizing its therapeutic benefit while minimizing systemic exposure and associated side effects [, ]. This is particularly relevant for PDE4 inhibitors, as systemic administration can lead to undesirable effects like nausea and emesis [].

    A: While the M11 metabolite was detected in some patients, its presence was not clearly associated with the incidence of adverse events []. This suggests that even with some systemic exposure, E6005 may maintain a favorable safety profile.

    A: Research indicates that the eczema-affected body surface area is associated with the detection of the E6005 metabolite, M11, in plasma []. This highlights the importance of considering disease severity and extent of skin involvement when evaluating potential systemic exposure.

    A: E6005's limited penetration into the central nervous system, as evidenced by its low distribution to the brain, is particularly beneficial []. This characteristic likely contributes to its reduced emetic potential compared to first-generation PDE4 inhibitors, which are known to cause nausea and vomiting [].

    ANone: Researchers have employed various analytical methods to characterize and quantify E6005 and its metabolites. These include:

    • UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry): This technique has been used to measure E6005 and its O-desmethylated metabolite in human whole blood samples collected using the Mitra™ microsampling device [].
    • UPLC–MS/MS (Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry): This method has been used to simultaneously determine E6005 and its metabolite in human plasma [] and dried blood spots [].

    A: Research highlights the importance of optimizing the extraction process when using the Mitra™ device for E6005 analysis []. Ensuring high and consistent analyte recovery across various hematocrit levels is crucial for accurate bioanalysis [].

    ANone: While the research provides valuable insights into the safety and efficacy of E6005 over the studied durations, more extensive, long-term studies are needed to comprehensively assess its safety profile and potential long-term effects.

    ANone: The provided research excerpts do not delve into specific drug interactions with E6005. As this compound is further investigated, understanding its potential interactions with other medications will be crucial for safe and effective clinical use.

    ANone: Future research directions for E6005 include:

    • Larger confirmatory clinical trials: These are needed to confirm its efficacy and safety profile in a larger and more diverse patient population [, ].

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